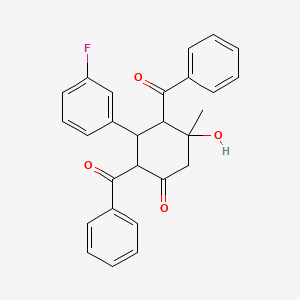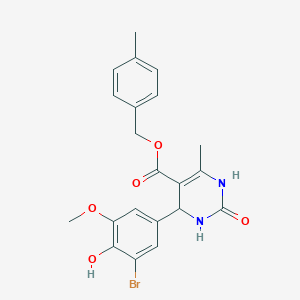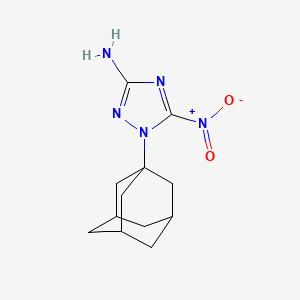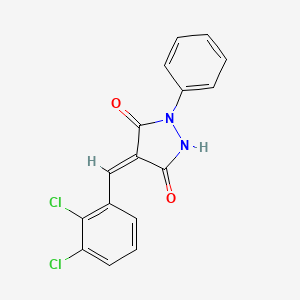
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone, also known as EF24, is a synthetic compound that has gained significant attention in the field of biomedical research due to its potential therapeutic properties. This compound belongs to the class of chalcones, which are known for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of various cancer cells, including breast, lung, prostate, and colon cancer cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of inflammatory signaling pathways. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone exerts its pharmacological effects through multiple mechanisms. This compound has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. This compound also inhibits the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. This compound has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. This compound has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative stress. This compound has also been shown to reduce the production of reactive oxygen species and inhibit lipid peroxidation. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several advantages for use in laboratory experiments. This compound is a synthetic compound that can be easily synthesized and purified. This compound has also been shown to have low toxicity and high stability, making it suitable for in vitro and in vivo studies. However, this compound has some limitations, including its poor solubility in water, which may limit its bioavailability in vivo. This compound also has a short half-life in the body, which may require frequent dosing in animal studies.
Zukünftige Richtungen
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Future studies should focus on optimizing the formulation of this compound to improve its bioavailability and pharmacokinetic properties. In addition, further studies are needed to investigate the potential side effects of this compound and its interactions with other drugs. This compound may also have potential applications in combination therapy with other anticancer or anti-inflammatory agents.
Synthesemethoden
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can be synthesized by the Claisen-Schmidt condensation reaction between 3-fluorobenzaldehyde and 2,4-dihydroxy-5-methylbenzophenone in the presence of a strong base such as potassium hydroxide. The resulting product is then subjected to benzoylation under acidic conditions to obtain this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Eigenschaften
IUPAC Name |
2,4-dibenzoyl-3-(3-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FO4/c1-27(32)16-21(29)23(25(30)17-9-4-2-5-10-17)22(19-13-8-14-20(28)15-19)24(27)26(31)18-11-6-3-7-12-18/h2-15,22-24,32H,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKPPXARVSMIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(C1C(=O)C2=CC=CC=C2)C3=CC(=CC=C3)F)C(=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2-ethoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068735.png)
![ethyl 4-(2-chlorobenzyl)-1-{[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5068743.png)
![1-({5-[(3,4-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)azocane](/img/structure/B5068751.png)
![7,11b-dihydro-2H-pyrazino[2,1-a]isoquinoline-1,4(3H,6H)-dione](/img/structure/B5068754.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methylbenzamide](/img/structure/B5068760.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5068765.png)
![N-(4-isopropylphenyl)-1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B5068767.png)
![N-ethyl-2-methyl-5-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5068781.png)
![N-(tert-butyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5068789.png)



![phenyl N-(3-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5068812.png)
